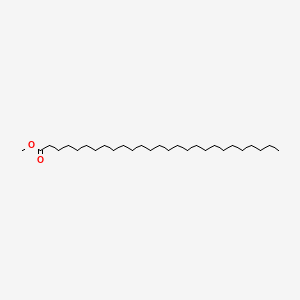

Methyl heptacosanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl heptacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPLVIKFSVDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204203 | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-91-2 | |

| Record name | Methyl heptacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Heptacosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl heptacosanoate (B1260523) (CAS Number: 55682-91-2). The information is curated for professionals in research and development who require precise data for experimental design, formulation, and analytical method development. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a mandatory visualization of a typical analytical workflow.

Core Physical Properties

Methyl heptacosanoate is the methyl ester of heptacosanoic acid, a 27-carbon long-chain saturated fatty acid.[1][2] Its physical characteristics are primarily dictated by this long, nonpolar hydrocarbon chain.

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₆O₂ | [2][3] |

| Molecular Weight | 424.74 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 63-66 °C | [4] |

| Boiling Point | 449 °C at 760 mmHg | [4] |

| Density | 0.859 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether.[5] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the physical properties of long-chain fatty acid methyl esters like this compound.

The melting point of a waxy solid like this compound can be determined using the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of solid this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range.[6]

For high-boiling-point liquids or solids that can be melted, the Thiele tube method provides an efficient means of boiling point determination.[7]

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil)

-

Microscale test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the microscale test tube.

-

Assembly: A capillary tube is inverted (open end down) and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level. The side arm of the Thiele tube is gently heated.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

The density of an insoluble solid like this compound can be determined by the liquid displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., water)

Procedure:

-

Mass Measurement: A known mass of solid this compound is measured using an analytical balance.

-

Initial Volume: A known volume of the displacement liquid is added to a graduated cylinder, and the initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

Final Volume: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[8][9]

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Various solvents (e.g., water, ethanol, methanol, hexane, chloroform)

Procedure:

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a series of test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The tubes are visually inspected for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If it remains undissolved or forms a suspension, it is considered insoluble or sparingly soluble.[2]

-

Semi-Quantitative Analysis: For solvents in which the compound is soluble, further additions of the solid can be made in known increments until saturation is reached to estimate the solubility limit.

Analytical Workflow Visualization

The characterization and quantification of Fatty Acid Methyl Esters (FAMEs) like this compound are commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scbt.com [scbt.com]

- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. wjec.co.uk [wjec.co.uk]

A Technical Guide to the Natural Sources of Methyl Heptacosanoate in Plants for Researchers and Drug Development Professionals

Introduction: Methyl heptacosanoate (B1260523), a long-chain fatty acid methyl ester, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural plant-based sources of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines quantitative data from current literature, details experimental protocols for extraction and analysis, and visualizes key workflows and potential signaling pathways.

Natural Occurrence and Quantitative Data

Methyl heptacosanoate has been identified as a constituent in the floral extracts of Calotropis procera, commonly known as the apple of Sodom. While comprehensive quantitative data across a wide range of plant species remains an area for further research, preliminary analyses provide a basis for its presence and relative abundance in certain plant tissues.

The following table summarizes the available quantitative data for this compound in Calotropis procera. It is important to note that the current data is primarily based on the percentage of the peak area in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which indicates relative abundance within the extracted volatile and semi-volatile compounds.

| Plant Species | Plant Part | Compound | Quantity (as % of Peak Area) | Analytical Method |

| Calotropis procera | Flowers | This compound | Not explicitly quantified, but identified as a component of the methanolic extract. | GC-MS |

Further research is required to determine the absolute concentration of this compound in mg/g of plant material.

Experimental Protocols: Extraction and Analysis

The isolation and quantification of this compound from plant sources typically involve solvent extraction followed by chromatographic analysis. The following is a detailed protocol synthesized from established methods for the analysis of fatty acid methyl esters (FAMEs) in plant tissues.

Sample Preparation and Extraction

-

Plant Material Collection and Preparation:

-

Collect fresh flower samples of Calotropis procera.

-

Air-dry the flowers in the shade at room temperature to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Accurately weigh approximately 100 g of the powdered plant material.

-

Place the powder into a cellulose (B213188) thimble.

-

Extract the sample with methanol (B129727) (500 mL) in a Soxhlet apparatus for 8-12 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Selective Detector (MSD).

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10°C/min to 280°C.

-

Hold: Maintain at 280°C for 10 minutes.

-

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 40-600 amu.

-

Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

-

-

Sample Preparation for GC-MS:

-

Dissolve a small amount of the crude methanolic extract in HPLC-grade methanol.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Identification and Quantification:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Identify this compound by comparing the mass spectrum of the corresponding peak with the data from the National Institute of Standards and Technology (NIST) library.

-

The relative percentage of this compound is determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound is required.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant material.

Conceptual Signaling Pathway

While the specific signaling pathways involving this compound in plants are not yet fully elucidated, it is hypothesized to be involved in plant defense and stress responses, similar to other fatty acid derivatives. The following diagram presents a conceptual model of a potential signaling pathway.

Disclaimer: The signaling pathway presented is a hypothetical model based on the known functions of other fatty acid derivatives in plant signaling and requires experimental validation for this compound.

This technical guide serves as a foundational resource for researchers and professionals interested in the natural sourcing and analysis of this compound from plants. Further investigation is warranted to expand the quantitative database of this compound across a broader range of plant species and to elucidate its precise biological functions and signaling mechanisms.

The Unseen Architects: A Technical Guide to the Biological Significance of Very-Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are far more than simple structural components of cellular membranes.[1] These complex lipids are crucial players in a multitude of physiological processes, from maintaining the integrity of the skin barrier to ensuring proper neurological and retinal function.[2][3] Their metabolism, a finely tuned balance between synthesis in the endoplasmic reticulum and degradation in peroxisomes, is critical for cellular homeostasis.[4][5] Dysregulation of VLCFA metabolism is implicated in a range of severe genetic disorders, collectively known as peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[6][7] This technical guide provides an in-depth exploration of the biological significance of VLCFAs, detailing their metabolic pathways, physiological roles, and the pathologies associated with their dysregulation. We present quantitative data on VLCFA distribution, detailed experimental protocols for their analysis, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and clinicians in the field.

Introduction to Very-Long-Chain Fatty Acids

VLCFAs are a class of fatty acids characterized by their extended aliphatic chains of 22 or more carbons.[1] They can be saturated (VLC-SFAs) or polyunsaturated (VLC-PUFAs) and are found in various tissues, where they are typically incorporated into complex lipids such as sphingolipids and glycerophospholipids.[8] Unlike their shorter-chain counterparts, which are primarily metabolized in the mitochondria, VLCFAs undergo β-oxidation within peroxisomes.[4] This metabolic distinction underscores their unique biological roles and their involvement in specific pathological conditions.

Metabolic Pathways of VLCFAs

The cellular concentration of VLCFAs is meticulously controlled by the interplay of two key processes: elongation in the endoplasmic reticulum and degradation via peroxisomal β-oxidation.

VLCFA Elongation

The synthesis of VLCFAs occurs through a cyclic process in the endoplasmic reticulum, catalyzed by a multi-enzyme complex. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. The rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).[3] Mammals possess seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities, which contributes to the diversity of VLCFA species.[9]

Peroxisomal β-Oxidation

The breakdown of VLCFAs occurs exclusively in peroxisomes, as mitochondria lack the enzymes necessary to handle these long-chain molecules.[10] The process involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter fatty acyl-CoA, which can then be further metabolized in the mitochondria.[2] The initial and rate-limiting step is catalyzed by a very-long-chain acyl-CoA oxidase. A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 gene, is the underlying cause of X-linked adrenoleukodystrophy.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elongation of very long chain fatty acids-3 (Elovl3) is activated by ZHX2 and is a regulator of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of Fatty Acid Methyl Esters in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolomics, the comprehensive analysis of lipids, or lipidomics, provides a critical window into cellular function, disease pathology, and therapeutic response. Fatty acids, as fundamental building blocks of complex lipids and key signaling molecules, are of particular interest. However, their inherent chemical properties present analytical challenges. This technical guide delves into the pivotal role of fatty acid methyl esters (FAMEs) in overcoming these challenges, enabling robust and quantitative fatty acid profiling in metabolomics research and drug development.

Fatty acids in their free form are highly polar compounds that can form hydrogen bonds, leading to difficulties in gas chromatography (GC) analysis such as poor peak shape and inaccurate quantification.[1] Derivatization into FAMEs is a crucial sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[1] This process involves the esterification of the carboxyl group of a fatty acid with methanol (B129727), effectively neutralizing its polarity and allowing for separation based on properties like boiling point and degree of unsaturation.[1][2]

The analysis of FAMEs has broad applications, from identifying and quantifying individual fatty acid species to monitoring metabolic shifts in lipid pathways and authenticating food sources.[3] In the context of drug development, understanding the fatty acid profile of a biological system can provide insights into drug efficacy, toxicity, and metabolism, aiding in biomarker discovery and personalized medicine.[4][5]

Experimental Protocols: From Fatty Acid to FAME

The conversion of fatty acids to FAMEs is a cornerstone of lipid analysis. The choice of protocol often depends on the sample matrix and the specific fatty acids of interest. Below are detailed methodologies for common acid- and base-catalyzed esterification reactions.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol

This method is one of the most common and effective for preparing FAMEs from a variety of lipid samples.[6]

Materials:

-

Sample containing lipids (1-25 mg)[7]

-

Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)[6][7]

-

Hexane[7]

-

Water (deionized)[7]

-

Micro reaction vessel (5-10 mL)[7]

-

Heating block or water bath[6]

-

Vortex mixer

-

Pipettes

-

GC vials

Procedure:

-

Weigh 1-25 mg of the lipid-containing sample into a micro reaction vessel.[7]

-

Add 2 mL of 12% w/w BF3-methanol solution to the vessel.[7]

-

Tightly cap the vessel and heat at 60°C for 5-10 minutes in a heating block or water bath.[7] For some applications, heating at 50°C for 30 minutes is also effective.[6]

-

Cool the reaction vessel to room temperature.

-

Add 1 mL of water and 1 mL of hexane (B92381) to the vessel.[7]

-

Vortex the mixture vigorously for at least 1 minute to ensure the FAMEs are extracted into the non-polar hexane layer.[7]

-

Allow the layers to separate.

-

Carefully transfer the upper (hexane) layer containing the FAMEs to a clean GC vial for analysis.[7]

Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (B78521)

Base-catalyzed transesterification is a rapid method, particularly suitable for glycerolipids.[6]

Materials:

-

Fat or oil sample (approx. 50 mg)[6]

-

Hexane[6]

-

Potassium hydroxide in methanol (2 mol/L)[6]

-

Water (deionized)[6]

-

Reaction vial with magnetic stirrer[6]

-

Heating and stirring module[6]

-

Vortex mixer

-

Pipettes

-

GC vials

Procedure:

-

Weigh approximately 50 mg of the liquid fat or oil sample into a reaction vial containing a magnetic stirrer.[6]

-

Add 1 mL of hexane and 2 mL of 4 mol/L potassium hydroxide in methanol.[6]

-

Cap the vial and place it in a heating module at 50°C for 30 minutes with stirring.[6]

-

Cool the mixture to room temperature.

-

Add 1 mL of water and vortex to mix.[6]

-

After phase separation, transfer an aliquot of the upper organic layer to a GC vial for analysis.[6]

Quantitative Data in FAME Analysis

The accurate quantification of FAMEs is paramount in metabolomics. This is typically achieved using gas chromatography coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[2] The tables below summarize key quantitative parameters relevant to FAME analysis.

Table 1: Typical Gas Chromatography (GC) Operating Conditions for FAME Analysis

| Parameter | Setting | Reference |

| Column | Highly polar capillary column (e.g., HP-88, SLB-5ms, TRACE TR-FAME) | [6][8] |

| Dimensions: e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness | [8] | |

| Carrier Gas | Helium or Hydrogen | [8][9] |

| Flow Rate: e.g., 1.2 mL/min (constant flow) | [8] | |

| Injection Mode | Splitless or Split (e.g., 20:1 ratio) | [8] |

| Injector Temperature | 220 - 300 °C | [8][10] |

| Oven Temperature Program | Initial: 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min, hold for 2.5 min. | [10] |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | [2] |

Table 2: Mass Spectrometry (MS) Parameters for FAME Analysis

| Parameter | Setting | Reference |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | [8][11] |

| Electron Energy (EI) | 70 eV | [8] |

| Detector Mode | Full Scan or Selected Ion Monitoring (SIM) for increased sensitivity | [8][10] |

| Mass Range | e.g., 50-550 amu | - |

Table 3: Typical Concentration and Detection Limits for FAMEs

| Parameter | Value | Reference |

| Typical Total FAME Concentration in Samples | 1 to 4 µg C/µL for samples with 10-20 major peaks | [12] |

| ~0.5 µg C/µL for samples with fewer than 10 major peaks | [12] | |

| Smallest Detectable Peak (on-column) | ~2 ng C | [12] |

| Limit of Detection (LOD) with GC-MS | As low as 0.1 ng/µL | [3] |

Visualizing Workflows and Pathways

Metabolomics Workflow for FAME Analysis

The overall process of analyzing FAMEs in a metabolomics study follows a structured workflow, from sample collection to biological interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Metabolomics applications in Drug Development: Transforming Modern Medicine [arome-science.com]

- 5. avensonline.org [avensonline.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

The Pivotal Role of Methyl Heptacosanoate in Quantitative Lipid Profiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount. This pursuit of quantitative accuracy hinges on the use of appropriate internal standards to correct for variations throughout the analytical workflow, from sample preparation to instrumental analysis. Among the array of internal standards available, odd-chain fatty acid methyl esters, and specifically methyl heptacosanoate (B1260523) (C27:0-ME), have carved out a crucial niche. Its synthetic nature and rare occurrence in most biological systems make it an ideal candidate for minimizing analytical interference and ensuring robust quantification. This technical guide provides a comprehensive overview of the role and application of methyl heptacosanoate in lipid profiling, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their lipid analysis endeavors. Historically, odd-chain saturated fatty acids (OCS-FAs) like heptadecanoic acid were considered for use as internal standards in GC-MS and LC-MS methods for total fatty acids and intact lipids, respectively, due to the belief that their concentrations in humans were negligible[1][2].

The Rationale for Using this compound as an Internal Standard

The selection of an internal standard is a critical decision in quantitative analytical chemistry. The ideal internal standard should mimic the physicochemical properties of the analytes of interest and be absent in the biological matrix being analyzed. This compound, the methyl ester of heptadecanoic acid (C17:0), fulfills these criteria for several reasons:

-

Exogenous Origin: Heptadecanoic acid is primarily of exogenous origin, mainly derived from the consumption of ruminant fats and dairy products.[3] Its endogenous levels in many biological systems are typically low, minimizing the risk of interference with the quantification of other fatty acids.

-

Chemical Similarity: As a long-chain saturated fatty acid methyl ester, this compound exhibits similar extraction, derivatization, and chromatographic behavior to other fatty acid methyl esters (FAMEs) in the sample.

-

Distinct Mass: Its unique mass allows for clear differentiation from other endogenous fatty acids in mass spectrometry-based analyses.

-

Commercial Availability: High-purity this compound is readily available as a certified reference material, ensuring consistency and accuracy in standard preparation.

Quantitative Data Presentation

The validation of an analytical method is crucial to ensure its reliability. When using this compound as an internal standard for the quantification of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), a full validation according to regulatory guidelines should be performed. The following tables present representative data from a method validation study for the quantification of various fatty acid methyl esters (FAMEs) using this compound as an internal standard.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Myristate (C14:0) | 0.1 - 50 | 0.9992 |

| Palmitate (C16:0) | 0.5 - 100 | 0.9995 |

| Palmitoleate (C16:1) | 0.1 - 50 | 0.9989 |

| Stearate (C18:0) | 0.5 - 100 | 0.9998 |

| Oleate (C18:1) | 0.5 - 100 | 0.9996 |

| Linoleate (C18:2) | 0.5 - 100 | 0.9991 |

| Linolenate (C18:3) | 0.1 - 50 | 0.9985 |

| Arachidate (C20:0) | 0.1 - 50 | 0.9990 |

| Eicosapentaenoate (C20:5) | 0.1 - 25 | 0.9982 |

| Docosahexaenoate (C22:6) | 0.1 - 25 | 0.9979 |

Table 2: Precision and Accuracy (n=5)

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Myristate (C14:0) | 0.5 | 4.2 | 5.8 | 98.5 |

| 25 | 2.1 | 3.5 | 101.2 | |

| Palmitate (C16:0) | 1.0 | 3.8 | 4.9 | 99.1 |

| 50 | 1.9 | 2.8 | 100.5 | |

| Stearate (C18:0) | 1.0 | 3.5 | 4.5 | 100.2 |

| 50 | 1.8 | 2.5 | 101.8 | |

| Oleate (C18:1) | 1.0 | 3.9 | 5.1 | 98.9 |

| 50 | 2.0 | 3.1 | 100.8 |

Table 3: Recovery

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=3) |

| Myristate (C14:0) | 10 | 95.8 | 3.1 |

| Palmitate (C16:0) | 20 | 97.2 | 2.5 |

| Stearate (C18:0) | 20 | 98.1 | 2.2 |

| Oleate (C18:1) | 20 | 96.5 | 2.8 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of lipid profiling experiments. The following sections provide comprehensive protocols for lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS and LC-MS/MS, incorporating this compound as the internal standard.

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard procedure for extracting total lipids from biological matrices such as plasma, serum, or tissue homogenates.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

This compound internal standard solution (1 mg/mL in chloroform)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

-

Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of the analytes.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for derivatization.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the conversion of fatty acids in the lipid extract to their more volatile methyl esters, a crucial step for GC analysis.

Materials:

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

To the dried lipid extract from the previous step, add 1 mL of BF3-methanol solution.

-

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis of FAMEs

This section provides typical parameters for the analysis of FAMEs using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) with an electron ionization (EI) source

-

Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent)

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes

-

-

Transfer Line Temperature: 240°C

MS Parameters:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound, characteristic ions such as m/z 284 (M+), 255, and 87 can be monitored.

LC-MS/MS Analysis of Intact Lipids

For the analysis of intact lipids without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This compound can be used as an internal standard for the quantification of certain lipid classes, although a suite of class-specific internal standards is generally recommended for comprehensive lipidomics.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

-

Reversed-phase C18 or C8 column

LC Parameters:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B for re-equilibration

-

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive and/or Negative ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-product ion transitions will depend on the lipid class being analyzed. For this compound in positive mode, the transition m/z 285.3 -> [product ion] could be monitored.

Mandatory Visualizations

Odd-Chain Fatty Acid Metabolism Pathway

The metabolism of odd-chain fatty acids, such as heptadecanoic acid, differs from that of even-chain fatty acids in its final breakdown product. While even-chain fatty acids yield acetyl-CoA exclusively, odd-chain fatty acids produce propionyl-CoA in the final round of β-oxidation.[4] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a key anaplerotic role.

Experimental Workflow for FAME Analysis using GC-MS

The following diagram illustrates the logical flow of an experiment from sample collection to data analysis for the quantification of fatty acids as their methyl esters using GC-MS with this compound as an internal standard.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of fatty acids in a variety of biological matrices. Its exogenous nature and chemical similarity to endogenous fatty acid methyl esters make it an invaluable tool for correcting analytical variability and ensuring data quality. By following validated and detailed experimental protocols, researchers can confidently employ this compound to achieve accurate and reproducible lipid profiling, thereby advancing our understanding of the role of lipids in health and disease and facilitating the development of novel therapeutics.

References

- 1. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Potential Bioactivity of Methyl Heptacosanoate

Disclaimer: Direct experimental data on the biological effects of Methyl heptacosanoate (B1260523) is not extensively available in current scientific literature. This guide synthesizes information on its parent compound, heptadecanoic acid (C17:0), and the broader class of long-chain fatty acid methyl esters to provide a preliminary, inferred overview for research and development purposes. The mechanisms and protocols described are based on studies of these related molecules and should be considered hypothetical for Methyl heptacosanoate pending direct investigation.

Introduction

This compound is the methyl ester of heptadecanoic acid, a 27-carbon saturated odd-chain fatty acid. While very-long-chain fatty acids and their esters are integral to various biological processes, specific research detailing the pharmacological effects of this compound is sparse. However, studies on its parent fatty acid, heptadecanoic acid (C17:0), and other long-chain fatty acid esters suggest potential therapeutic activities, primarily in the realms of oncology and anti-inflammatory responses. This document provides a preliminary framework based on this related evidence.

Potential Biological Activities

Based on related compounds, the primary areas of interest for this compound's bioactivity are its potential anticancer and anti-inflammatory effects.

Heptadecanoic acid (C17:0) has demonstrated notable anticancer properties in vitro. Studies have shown it can significantly inhibit cell proliferation, hinder migration, and induce apoptosis in various cancer cell lines, including non-small-cell lung cancer (NSCLC) and pancreatic cancer cells.[1][2] A key mechanism identified is the suppression of the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway, a critical cascade for cell survival and proliferation.[2] It is plausible that this compound, as a derivative, may exhibit similar cytotoxic or cytostatic activities.

Odd-chain fatty acids have also been investigated for their role in inflammation. Research on heptadecanoic acid suggests it may exert anti-inflammatory effects by modulating key inflammatory signaling pathways. For instance, in primary hepatocytes, C17:0 has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) signaling pathway, which is crucial for the expression of many inflammatory mediators.[3] The general class of fatty acid methyl esters has been associated with anti-inflammatory properties in various studies, suggesting a potential role for this compound in modulating inflammatory responses.[4]

Inferred Mechanisms of Action & Signaling Pathways

The following signaling pathways are proposed based on evidence from heptadecanoic acid (C17:0).

In cancer cells, the PI3K/Akt pathway is often hyperactivated, promoting cell survival and proliferation. Heptadecanoic acid has been shown to suppress the activation of this pathway.[2] It is hypothesized that by inhibiting the phosphorylation of Akt, the downstream effects, including cell cycle progression and inhibition of apoptosis, are attenuated.

Caption: Inferred inhibitory effect on the PI3K/Akt signaling pathway.

The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation. Suppression of JAK2/STAT3 phosphorylation by heptadecanoic acid suggests a mechanism for reducing the expression of pro-inflammatory genes.[3]

Caption: Inferred inhibitory effect on the JAK/STAT signaling pathway.

Quantitative Data Summary (Based on Related Compounds)

No specific quantitative data (e.g., IC₅₀, EC₅₀) for this compound was found. The table below presents data for related fatty acids and their derivatives to provide context for potential potency.

| Compound/Extract | Assay/Target Cell Line | Effect | Reported IC₅₀ / Activity | Reference |

| Heptadecanoic Acid (C17:0) | PC-9 NSCLC Cells | Anti-proliferation | Significant inhibition of cell proliferation | [2] |

| Heptadecanoic Acid (C17:0) | Pancreatic Cancer Cells | Apoptosis Induction | Dose-dependent increase in apoptosis | [1] |

| (S)-coriolic acid methyl ester | RAW264.7 Macrophages | NO Production | IC₅₀: 5.22 µM | [5] |

| (S)-coriolic acid methyl ester | RAW264.7 Macrophages | NF-κB Activity | IC₅₀: 5.73 µM | [5] |

Key Experimental Protocols (Representative)

The following are generalized protocols for assays commonly used to determine the anticancer and anti-inflammatory activities described for related fatty acids.

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., PC-9, Pancreatic) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve final concentrations for testing (e.g., 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Caption: Standard workflow for an MTT cell viability assay.

This protocol is used to determine if a compound affects signaling pathways like PI3K/Akt or JAK/STAT by measuring the phosphorylation state of key proteins.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Conclusion and Future Directions

The existing body of scientific literature lacks specific data on the biological effects of this compound. However, evidence from its parent compound, heptadecanoic acid, provides a compelling rationale for investigating its potential as an anticancer and anti-inflammatory agent. The inferred mechanisms, centered on the inhibition of the PI3K/Akt and JAK/STAT pathways, offer concrete starting points for future research.

Drug development professionals and researchers are encouraged to undertake direct experimental validation, including in vitro cytotoxicity screening against a panel of cancer cell lines, assessment of its effects on inflammatory cytokine production in macrophages, and detailed mechanistic studies to confirm its interaction with the proposed signaling pathways. Such studies will be critical to determine if this compound holds therapeutic promise.

References

- 1. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Methyl Heptacosanoate as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and nutritional science, as fatty acid profiles can serve as important biomarkers for various physiological and pathological states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[1] The use of an internal standard (IS) is a widely accepted practice in quantitative chromatography to improve the accuracy and precision of the results by correcting for variations in sample preparation and instrument response.[2][3]

Methyl heptacosanoate (B1260523) (C27:0 FAME) is an excellent choice for an internal standard in fatty acid analysis. As a long-chain saturated fatty acid methyl ester with an odd number of carbon atoms, it is typically absent or present at very low levels in most biological samples. This minimizes the risk of interference from endogenous compounds. Its chemical properties are similar to other long-chain fatty acid methyl esters, ensuring comparable behavior during extraction and chromatographic analysis.

This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using Methyl heptacosanoate as an internal standard with GC-MS. The methodology covers sample preparation, including lipid extraction and derivatization, as well as GC-MS analysis and data processing.

Experimental Protocols

Materials and Reagents

-

Solvents: Chloroform, Methanol (B129727), Hexane (B92381), Isooctane (B107328) (all HPLC or GC grade)

-

Standards: this compound (Internal Standard), FAME standard mixture (e.g., Supelco® 37 Component FAME Mix)

-

Reagents: Sodium chloride (NaCl) solution (0.9%), Anhydrous sodium sulfate (B86663), 14% Boron trifluoride in methanol (BF3-Methanol) or Acetyl chloride, Sodium hydroxide.

Sample Preparation: Lipid Extraction and Transesterification

A modified Folch extraction followed by transesterification is a common method for preparing FAMEs from biological samples.[4]

-

Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent.

-

Internal Standard Spiking: To a known amount of the homogenized sample, add a precise volume of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution in chloroform/methanol). The concentration of the internal standard should be within the calibration range of the analytes of interest.[2]

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample containing the internal standard.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

-

Add 0.9% NaCl solution to facilitate phase separation.

-

Centrifuge the mixture to separate the layers.

-

Carefully collect the lower organic layer (chloroform layer) containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1-2 mL of 14% BF3-Methanol solution.

-

Incubate the mixture at 60-100°C for 5-10 minutes. This step converts the fatty acids to their corresponding methyl esters.

-

After cooling, add water and hexane to the mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a known volume of isooctane or hexane for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required depending on the specific instrument and analytes.

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

GC Column: DB-23, DB-5ms, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50-100°C, hold for 1-2 minutes.

-

Ramp: 10-25°C/min to 200-250°C.

-

Hold at the final temperature for 5-10 minutes.[1]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.[4]

-

Calibration and Quantification

-

Preparation of Calibration Standards: Prepare a series of calibration standards by adding varying known concentrations of a FAME standard mixture to vials. Add a constant, known concentration of the this compound internal standard to each calibration standard.[5]

-

Calibration Curve Construction: Analyze the calibration standards using the established GC-MS method. For each analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis is then performed to obtain the calibration curve.

-

Sample Quantification: Analyze the prepared samples. Determine the peak area ratio of each analyte to the internal standard. The concentration of the analyte in the sample is then calculated using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of a validated GC-MS method for fatty acid analysis using this compound as an internal standard. The data presented is illustrative and based on typical results obtained in similar validated assays.[4][6]

Table 1: Linearity of Fatty Acid Methyl Esters

| Analyte (FAME) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| Palmitic acid (C16:0) | 0.5 - 100 | y = 0.021x + 0.005 | > 0.998 |

| Stearic acid (C18:0) | 0.5 - 100 | y = 0.023x + 0.003 | > 0.999 |

| Oleic acid (C18:1) | 0.5 - 100 | y = 0.022x - 0.001 | > 0.998 |

| Linoleic acid (C18:2) | 0.5 - 100 | y = 0.020x + 0.006 | > 0.997 |

| Arachidonic acid (C20:4) | 0.1 - 50 | y = 0.018x + 0.002 | > 0.999 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| Palmitic acid | LQC | 1.5 | < 5% | < 7% | 95 - 105% |

| MQC | 25 | < 4% | < 6% | 97 - 103% | |

| HQC | 75 | < 3% | < 5% | 98 - 102% | |

| Oleic acid | LQC | 1.5 | < 6% | < 8% | 94 - 106% |

| MQC | 25 | < 5% | < 7% | 96 - 104% | |

| HQC | 75 | < 4% | < 6% | 97 - 103% |

Table 3: Recovery and Method Limits

| Parameter | Value |

| Extraction Recovery | |

| Palmitic acid | > 90% |

| Oleic acid | > 88% |

| This compound (IS) | > 92% |

| Limit of Detection (LOD) | |

| Palmitic acid | ~0.1 µg/mL |

| Oleic acid | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | |

| Palmitic acid | ~0.5 µg/mL |

| Oleic acid | ~0.5 µg/mL |

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of fatty acids in biological matrices. The use of an internal standard effectively compensates for variations during sample preparation and analysis, leading to high precision and accuracy. This application note serves as a comprehensive guide for researchers and scientists in implementing this methodology for their specific research needs. The validation data demonstrates that the method is sensitive, linear over a wide dynamic range, and suitable for the analysis of a variety of fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Methyl Heptacosanoate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptacosanoate (B1260523) (C28H56O2) is a saturated long-chain fatty acid methyl ester. The precise quantification of this molecule in biological matrices such as plasma, serum, and tissue can be crucial for various research applications, including metabolomics, biomarker discovery, and understanding lipid metabolism in physiological and pathological states. This document provides detailed application notes and protocols for the accurate and reproducible quantification of Methyl heptacosanoate using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and selective analytical technique.[1][2]

I. Quantitative Data Summary

The following tables summarize the expected quantitative data from the analysis of this compound. These tables are designed for easy comparison and interpretation of results.

Table 1: Calibration Curve for this compound Quantification

| Calibration Point | Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

| 1 | 1 | User-defined |

| 2 | 5 | User-defined |

| 3 | 10 | User-defined |

| 4 | 25 | User-defined |

| 5 | 50 | User-defined |

| 6 | 100 | User-defined |

| 7 | 250 | User-defined |

| 8 | 500 | User-defined |

| R² Value | User-defined (e.g., >0.99) |

Table 2: Quantification of this compound in Biological Samples

| Sample ID | Sample Type (e.g., Plasma, Serum, Tissue Homogenate) | Measured Concentration (ng/mL or ng/g) | % RSD (n=3) |

| Control 1 | Human Serum | User-defined | User-defined |

| Control 2 | Human Serum | User-defined | User-defined |

| Treatment 1 | Human Serum | User-defined | User-defined |

| Treatment 2 | Human Serum | User-defined | User-defined |

| Tissue 1 | Mouse Liver | User-defined | User-defined |

| Tissue 2 | Mouse Brain | User-defined | User-defined |

Note: The endogenous concentrations of this compound can vary significantly depending on the biological matrix, species, and physiological state. Researchers should establish their own baseline levels.

II. Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound in biological samples.

A. Materials and Reagents

-

This compound analytical standard (≥99% purity)

-

Stable isotope-labeled internal standard (e.g., Deuterated this compound or a structurally similar odd-chain fatty acid methyl ester like Methyl nonadecanoate (B1228766) (C19:0) if a deuterated standard is unavailable)[3][4]

-

HPLC-grade solvents: Methanol, Chloroform (B151607), Hexane, Acetonitrile, Pyridine (B92270)

-

Derivatization agents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methoxyamine hydrochloride

-

Anhydrous Sodium Sulfate

-

Ultrapure water

B. Sample Preparation

1. Plasma/Serum Samples

This protocol is adapted from established methods for fatty acid analysis in serum and plasma.[1][5]

-

Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of the sample into a glass tube.

-

Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 10 µg/mL solution) to each sample, calibration standard, and quality control sample.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Silylation):

-

To the dried lipid extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes.

-

Add 80 µL of MSTFA + 1% TMCS and incubate at 60°C for 30 minutes to convert the fatty acid methyl esters to their trimethylsilyl (B98337) (TMS) derivatives.

-

-

Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

2. Tissue Samples

This protocol involves homogenization followed by lipid extraction.

-

Tissue Homogenization:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold methanol.

-

Homogenize the tissue using a bead beater or an ultrasonic disruptor until a uniform homogenate is obtained. Keep the sample on ice to prevent degradation.

-

-

Lipid Extraction:

-

Transfer the tissue homogenate to a glass tube.

-

Add 2 mL of chloroform to the homogenate to achieve a chloroform:methanol ratio of 2:1.

-

Add the internal standard.

-

Follow the lipid extraction and derivatization steps as described for plasma/serum samples (Section B.1, steps 3-6).

-

C. GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for the analysis of this compound-TMS.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 250°C, hold for 0 minutes

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Target Ions for this compound-TMS: To be determined by analyzing the standard. Likely ions would include the molecular ion and characteristic fragment ions.

-

Target Ions for Internal Standard: To be determined by analyzing the standard.

-

D. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum or a solvent mixture) with known concentrations of this compound (e.g., 1-500 ng/mL).

-

Internal Standard: Add a constant amount of the internal standard to all calibration standards, quality control samples, and unknown samples.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

E. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

-

Linearity: Assessed from the calibration curve (R² > 0.99).

-

Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

-

Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.

-

Matrix Effect: Evaluated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.

-

Stability: Assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Caption: Workflow for this compound quantification.

Logical Relationship for Method Validation

This diagram shows the key parameters that need to be assessed for a robust analytical method validation.

Caption: Key parameters for analytical method validation.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

Application Notes and Protocols for the Derivatization of Long-Chain Fatty Acids for Gas Chromatography (GC) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent properties of long-chain fatty acids, such as their low volatility and high polarity due to the carboxylic acid group, present significant challenges for direct GC analysis. These characteristics can lead to poor peak shape, tailing, and inaccurate quantification.[1][2] To overcome these limitations, derivatization is a critical and routine sample preparation step.[1][3] This process involves chemically modifying the fatty acids to increase their volatility and thermal stability, making them amenable to GC analysis.[4]

The most common derivatization strategy is the conversion of fatty acids into fatty acid methyl esters (FAMEs) through esterification.[1][5] This neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] Another prevalent method is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[2][4]

These application notes provide a comprehensive overview of the most common derivatization methods for long-chain fatty acids, detailed experimental protocols, and a comparative summary of quantitative data to aid in method selection.

Principles of Derivatization Methods

Esterification (Methylation)

Esterification is the most widely used method for preparing fatty acids for GC analysis. The goal is to convert the carboxylic acids into their corresponding methyl esters (FAMEs), which are significantly more volatile and less polar.[4] This can be achieved through acid-catalyzed or base-catalyzed reactions.

-

Acid-Catalyzed Esterification: Reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or boron trichloride (B1173362) in methanol (BCl₃-MeOH) are common. The catalyst protonates the oxygen of the carboxyl group, making the fatty acid much more reactive towards the alcohol (methanol). This method is effective for both free fatty acids and for the simultaneous transesterification of esterified fatty acids in complex lipids like triglycerides.[1]

-

Base-Catalyzed Transesterification: Reagents such as methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are used to transesterify glycerolipids into FAMEs. This method is generally faster and occurs at lower temperatures than acid-catalyzed reactions. However, it is not suitable for derivatizing free fatty acids.

Silylation

Silylation involves the replacement of the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amino groups.[2]

Comparison of Common Derivatization Methods

The choice of derivatization method depends on the nature of the sample, the specific fatty acids of interest, and the desired analytical outcome. For instance, a comparison between a base-catalyzed followed by acid-catalyzed method (KOCH₃/HCl) and a base-catalyzed method followed by (trimethylsilyl)diazomethane (TMS–DM) showed that both were generally suitable for cis/trans fatty acid analysis.[6] However, the TMS-DM method demonstrated higher recovery values and less variation.[6] Another study comparing four methods found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation was the least work-intensive and most accurate in terms of reproducibility and derivatization efficiency.[7]

The following table summarizes key quantitative parameters for two of the most widely used derivatization methods:

| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |

| Sample Size | 1-50 mg[1] | ~100 µL of 1 mg/mL solution[1][2] |

| Reagent | 12-14% Boron Trifluoride in Methanol[1] | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane[1] |

| Reaction Temperature | 60-100°C[1] | 60°C[1] |

| Reaction Time | 5-60 minutes[1] | 60 minutes[1] |

| Extraction Solvent | Hexane (B92381) or Heptane[1] | Dichloromethane (optional for dilution)[1] |

| Key Advantage | Robust for both free fatty acids and glycerolipids.[1] | Derivatizes multiple functional groups.[2] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of glycerolipids.[1]

Materials:

-

Lipid sample (1-25 mg)

-

12-14% Boron Trifluoride in Methanol (BF₃-MeOH)[1]

-

Hexane or Heptane[1]

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]

-

Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.[1]

-

Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1] A common practice is heating at 80°C for 1 hour.[1]

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution.[4]

-

Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic (upper) layer.[1] Centrifuge at approximately 1,500 x g for 5-10 minutes to facilitate phase separation.[1]

-

Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[4]

-

Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This method is effective for converting fatty acids into their volatile trimethylsilyl (TMS) esters.[1]

Materials:

-

Dried fatty acid sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent like acetonitrile)[2]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Autosampler vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place the dried sample or a solution of the fatty acid mixture in an aprotic solvent into an autosampler vial.[2] It is critical that the sample is free of water, as moisture will deactivate the silylating reagent.[2]

-

Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[2]

-

Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

-

Dilution (Optional): After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution.[1]

-

Analysis: The sample is now ready for GC or GC-MS analysis.

Visualized Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for FAME Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of Fatty Acid Methyl Esters (FAMEs) in plasma is a cornerstone in lipidomic research, providing critical insights into nutritional status, metabolic diseases, and the efficacy of therapeutic interventions. Fatty acids, integral components of complex lipids, are not only essential for cellular structure and energy storage but also act as signaling molecules in various physiological and pathological processes. Their composition in plasma reflects both dietary intake and endogenous metabolism, making FAME profiling a valuable tool in clinical and pharmaceutical research.

This document provides detailed protocols for the preparation of plasma samples for FAME analysis by gas chromatography (GC), covering both a traditional, multi-step approach and a streamlined direct transesterification method. It also includes quantitative data to aid in method selection and validation, and diagrams to illustrate the experimental workflow and the biochemical context of plasma fatty acids.

Experimental Protocols

Two primary methodologies are presented for the preparation of FAMEs from plasma samples: a traditional method involving lipid extraction followed by transesterification, and a direct in-situ transesterification method.

Protocol 1: Traditional Lipid Extraction and Transesterification

This method is a robust and widely used approach that involves the separation of total lipids from plasma prior to their conversion to FAMEs.

Materials:

-

Plasma (collected in EDTA tubes)[1]

-

Chloroform/Methanol (2:1, v/v)[2]

-

0.9% NaCl solution

-

Methanolic HCl (3 N)[2]

-

Sodium Sulfate (anhydrous)

-

Internal Standard (e.g., C17:0 or C23:0)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection and Preparation:

-